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Compound of Interest

Compound Name: 4-cyclohexylbutan-1-ol

Cat. No.: B1346702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared
spectroscopy data for 4-cyclohexylbutan-1-ol. The information presented herein is intended to
support research and development activities by providing detailed spectral characterization and
the methodologies for its acquisition.

Mass Spectrometry Data

The mass spectrum of 4-cyclohexylbutan-1-ol was obtained via electron ionization (El). The
molecular formula of the compound is C10H200, with a molecular weight of 156.27 g/mol .[1][2]
[3] The mass spectrum is characterized by a weak molecular ion peak and several distinct

fragment ions.

Tabulated Mass Spectrometry Data

The primary fragmentation pathways for alcohols include a-cleavage and dehydration (loss of
water).[4] For 4-cyclohexylbutan-1-ol, the major observed fragments are detailed in Table 1.
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Fragmentation Pathway

The fragmentation of 4-cyclohexylbutan-1-ol upon electron ionization can be visualized as a

series of cleavage and rearrangement reactions. The following diagram illustrates the major

fragmentation pathways leading to the observed ions.
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Caption: Major fragmentation pathways of 4-cyclohexylbutan-1-ol in EI-MS.

Infrared (IR) Spectroscopy Data

The infrared spectrum of 4-cyclohexylbutan-1-ol exhibits characteristic absorption bands
corresponding to its functional groups. As a primary alcohol, the most prominent features are
the O-H and C-O stretching vibrations.

Tabulated IR Spectroscopy Data

The key absorption bands observed in the FTIR spectrum of 4-cyclohexylbutan-1-ol are
summarized in Table 2.

Wavenumber . ] . .
Functional Group Vibration Mode Intensity

(cm™)
Stretching (Hydrogen-

3500-3200 O-H Strong, Broad
bonded)

2960-2850 C-H (sp3) Stretching Strong

1450 C-H Bending Medium

1050 C-0 Stretching Strong

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the mass
spectrometry and infrared spectroscopy data for 4-cyclohexylbutan-1-ol.

Mass Spectrometry (Electron lonization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to
elucidate the molecular weight and structure.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization source.
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Procedure:

Sample Preparation: A dilute solution of 4-cyclohexylbutan-1-ol is prepared in a volatile
solvent such as dichloromethane or methanol.

Injection: A small volume (typically 1 pL) of the prepared sample is injected into the GC inlet.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)
through a capillary column to separate the analyte from any impurities.

lonization: As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV).[5]
This causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

e Background Spectrum: A background spectrum of the empty ATR crystal is recorded to
account for atmospheric and instrumental interferences.

o Sample Application: A small drop of neat 4-cyclohexylbutan-1-ol is placed directly onto the
ATR crystal.
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» Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm~=1.
Multiple scans are averaged to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

o Data Analysis: The characteristic absorption peaks are identified and correlated with specific
functional group vibrations.

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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